6-(furan-2-yl)-1,3-dimethyl-N-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-(2-FURYL)-1,3-DIMETHYL-N~4~-(1,3-THIAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrazolo[3,4-b]pyridine core, which is fused with a thiazole ring and a furan ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-FURYL)-1,3-DIMETHYL-N~4~-(1,3-THIAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridine-2-carboxylic acid derivatives under acidic or basic conditions.
Introduction of the Thiazole Ring: The thiazole ring can be introduced via a condensation reaction between a thioamide and an α-haloketone.
Attachment of the Furan Ring: The furan ring can be attached through a Suzuki coupling reaction involving a furan boronic acid and a halogenated pyrazolo[3,4-b]pyridine intermediate.
Final Amidation: The carboxamide group can be introduced through an amidation reaction using appropriate amines and coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-(2-FURYL)-1,3-DIMETHYL-N~4~-(1,3-THIAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The furan and thiazole rings can be oxidized under strong oxidative conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the pyrazolo[3,4-b]pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield primary or secondary amines.
Scientific Research Applications
6-(2-FURYL)-1,3-DIMETHYL-N~4~-(1,3-THIAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in organic electronics and as a building block for functional materials.
Mechanism of Action
The mechanism of action of 6-(2-FURYL)-1,3-DIMETHYL-N~4~-(1,3-THIAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may bind to DNA, enzymes, or receptors, altering their function.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and abafungin share the thiazole ring and exhibit antimicrobial properties.
Pyrazolo[3,4-b]pyridine Derivatives: Compounds like pyrazolopyridine-based kinase inhibitors are used in cancer therapy.
Uniqueness
6-(2-FURYL)-1,3-DIMETHYL-N~4~-(1,3-THIAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its multi-ring structure, which imparts a combination of biological activities and chemical reactivity that is not commonly found in simpler compounds.
Properties
Molecular Formula |
C16H13N5O2S |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
6-(furan-2-yl)-1,3-dimethyl-N-(1,3-thiazol-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H13N5O2S/c1-9-13-10(15(22)19-16-17-5-7-24-16)8-11(12-4-3-6-23-12)18-14(13)21(2)20-9/h3-8H,1-2H3,(H,17,19,22) |
InChI Key |
BFTPZTFURJIWOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=NC=CS4)C |
Origin of Product |
United States |
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